3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-methyl-2-(thiolan-3-yloxy)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15-12(16)10-4-2-3-5-11(10)14-13(15)17-9-6-7-18-8-9/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOVGVOWXZYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the thiolan-3-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with thiolan-3-ol under basic conditions.
Methylation: The final step involves the methylation of the quinazolinone core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinone core to a dihydroquinazoline derivative.
Substitution: The thiolan-3-yloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Scientific Research Applications
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can act as a hydrogen bond donor or acceptor, facilitating binding to the active site of enzymes. The thiolan-3-yloxy group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets or other functional groups within the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of 3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights from Structural Comparisons
Substituent Effects on Bioactivity :
- Sulfur-Containing Groups : The thiolan-3-yloxy group in the target compound may improve membrane permeability and enzyme inhibition via sulfur-mediated interactions (e.g., hydrogen bonding or covalent modifications) compared to oxygen-based ethers (e.g., benzoyloxy in ) .
- Halogen Substitutions : Bromine in 7A1 () and 6-bromo derivatives () enhances halogen bonding with biological targets, a feature absent in the methyl-substituted target compound.
COX-2 Inhibition vs. Cytotoxicity: Sulfonamide-containing derivatives () show COX-2 inhibition, likely due to sulfonamide’s role in mimicking endogenous substrates. Hybrid thioxothiazolidinone-quinazolinones () lacked cytotoxicity, suggesting that combining scaffolds can unpredictably nullify individual moieties’ activities .
Synthetic Accessibility :
- The target compound’s synthesis likely involves etherification at position 2, similar to methods in (e.g., condensation with thiolan-3-ol). This contrasts with sulfonamide derivatives (), which require sulfonation steps .
Biological Activity
3-Methyl-2-(thiolan-3-yloxy)-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a quinazolinone core with a thiolane moiety, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazolinones, including this compound. The compound has shown promising activity against various bacterial strains. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. A notable study reported the following IC50 values for human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Quinazolinones have been shown to interfere with DNA replication processes in cancer cells.
- Protein Binding : The compound may act as a targeted covalent binder to specific proteins involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.
Case Studies
A recent case study highlighted the synthesis and evaluation of various quinazolinone derivatives, including this compound. The study focused on optimizing the synthesis via microwave-assisted methods, achieving yields up to 78%. The derivatives were then screened for their biological activities, revealing that modifications on the thiolane ring significantly affected their potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
